1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a fluoro-hydroxypropyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of a suitable pyrazole precursor with 3-fluoro-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(3-oxo-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 1-(3-fluoro-2-aminopropyl)-1H-pyrazole-4-carbonitrile.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole: A similar compound used as a radiotracer for imaging hypoxia in cells.
1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one:
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluoro-hydroxypropyl group and the carbonitrile group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H8FN3O |
---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H8FN3O/c8-1-7(12)5-11-4-6(2-9)3-10-11/h3-4,7,12H,1,5H2 |
InChI Key |
NFFAWPUFAWOVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.